4-Methoxy-indan-5-carboxylic acid
Overview
Description
4-Methoxy-indan-5-carboxylic acid is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a methoxy group at the fourth position and a carboxylic acid group at the fifth position of the indane ring structure gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-indan-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methoxybenzaldehyde.
Cyclization: The starting material undergoes a cyclization reaction to form the indane ring structure. This can be achieved through various methods, including Friedel-Crafts acylation or intramolecular cyclization.
Carboxylation: The indane derivative is then subjected to carboxylation to introduce the carboxylic acid group at the fifth position. This can be done using carbon dioxide in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-indan-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxy-indan-5-one.
Reduction: Formation of 4-methoxy-indan-5-ol.
Substitution: Formation of various substituted indane derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-indan-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-indan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indane structure but different functional groups.
5-Methoxy-indole-2-carboxylic acid: Another indole derivative with a methoxy group and carboxylic acid group at different positions.
Uniqueness: 4-Methoxy-indan-5-carboxylic acid is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group at the fourth position and a carboxylic acid group at the fifth position differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-8-4-2-3-7(8)5-6-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKOGZNQDZLMOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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